2-Cyanoethylalsterpaullone
Description
Alsterpaullone (B1665728), 2-Cyanoethyl is a derivative of alsterpaullone and has garnered attention for its biological activities. scribd.comsigmaaldrich.com It is recognized as a cell-permeable and reversible compound that demonstrates potent and selective inhibitory effects on key enzymes involved in cell cycle regulation and other cellular processes. scribd.comsigmaaldrich.com
Alsterpaullone, 2-Cyanoethyl belongs to the indolo[3,2-d] benzazepine class of compounds. researchgate.net This structural scaffold is the foundation for a series of molecules known as paullones, which have been extensively studied for their biological activities. researchgate.net The core structure consists of an indole (B1671886) ring fused to a benzazepine system, creating a unique heterocyclic framework. researchgate.net This structural class has proven to be a rich source of kinase inhibitors. researchgate.net
The primary significance of Alsterpaullone, 2-Cyanoethyl in academic research lies in its function as a protein kinase inhibitor. nih.gov Protein kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is often implicated in diseases such as cancer. nih.gov
Specifically, Alsterpaullone, 2-Cyanoethyl is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). scribd.com It shows high potency against Cdk1/cyclin B. scribd.comsigmaaldrich.com CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest. plos.org
Furthermore, research has identified Alsterpaullone, 2-Cyanoethyl as a potent transcriptional inhibitor of p27Kip1. nih.govplos.org p27Kip1 is a cell cycle inhibitor, and by extension, a tumor suppressor. nih.govplos.org A high-throughput screening of over 8,900 compounds identified Alsterpaullone, 2-Cyanoethyl as the most potent inhibitor of p27Kip1 transcription, with an IC50 of 200 nM. nih.gov The mechanism of this inhibition involves preventing the transcription factor FoxO3a from binding to the p27Kip1 promoter. nih.govplos.org This discovery has opened avenues for research into tissue regeneration, as the loss of p27Kip1 has been linked to regenerative phenotypes. nih.govplos.org
The inhibitory effects of Alsterpaullone, 2-Cyanoethyl extend to other kinases as well, including Glycogen (B147801) Synthase Kinase-3 (GSK-3). scribd.com
Alsterpaullone, 2-Cyanoethyl is a derivative of alsterpaullone, which itself is a member of the paullone (B27933) family of compounds. scribd.comresearchgate.net The parent compound, paullone, and its derivatives have been recognized as inhibitors of protein kinases for over a decade. researchgate.net
The development of Alsterpaullone, 2-Cyanoethyl represents an evolution from these parent compounds, demonstrating enhanced potency against specific kinase targets. The addition of the 2-cyanoethyl group to the alsterpaullone scaffold results in a highly potent inhibitor of Cdk1/cyclin B. scribd.comsigmaaldrich.com While the parent alsterpaullone is a potent inhibitor of GSK-3β and Cdk1/cyclin B, the 2-cyanoethyl derivative is highlighted for its particularly strong Cdk1/cyclin B inhibition. scribd.comsigmaaldrich.com This illustrates a common strategy in medicinal chemistry where modifications to a parent scaffold can lead to derivatives with improved activity and selectivity profiles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H14N4O3 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-(9-nitro-6-oxo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-2-yl)propanenitrile |
InChI |
InChI=1S/C19H14N4O3/c20-7-1-2-11-3-5-17-15(8-11)19-14(10-18(24)21-17)13-9-12(23(25)26)4-6-16(13)22-19/h3-6,8-9,22H,1-2,10H2,(H,21,24) |
InChI Key |
UBLFSMURWWWWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C(C=CC(=C3)CCC#N)NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alsterpaullone, 2-Cyanoethyl; Alsterpaullone, 2Cyanoethyl; Alsterpaullone, 2 Cyanoethyl; 2-Cyanoethylalsterpaullone; 2Cyanoethylalsterpaullone; 2 Cyanoethylalsterpaullone |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modification Strategies
Established Synthetic Routes for Alsterpaullone (B1665728), 2-Cyanoethyl
The synthesis of Alsterpaullone, 2-Cyanoethyl is rooted in the broader synthetic strategies developed for the paullone (B27933) scaffold. The core of the paullone structure is an indolo[3,2-d] acs.orgbenzazepin-6(5H)-one ring system. A common and established method for constructing this scaffold is the Fischer indole (B1671886) synthesis. acs.org This reaction typically involves the cyclization of a phenylhydrazone derivative of a 1H- acs.orgbenzazepine-2,5(3H,4H)-dione. acs.org
To arrive at Alsterpaullone, specific functional groups are introduced. The parent compound, Alsterpaullone, is 9-nitro-7,12-dihydroindolo[3,2-d] acs.orgbenzazepin-6(5H)-one. acs.org The "2-Cyanoethyl" modification refers to the alkylation of the indole nitrogen atom. This is generally achieved by treating the parent paullone with a suitable alkylating agent, such as 2-cyanoethyl halide, in the presence of a base. acs.org Selective alkylation at the indole nitrogen versus the lactam nitrogen can be controlled by the choice of base and solvent conditions. For instance, using potassium hydroxide (B78521) in acetone (B3395972) tends to favor substitution at the indole nitrogen. acs.org
Approaches for Structural Derivatization and Analog Generation
The paullone scaffold has been a subject of extensive structural derivatization to explore structure-activity relationships (SAR) and to develop analogs with improved potency and selectivity. acs.orgnih.gov These modifications have been explored at various positions of the indolo[3,2-d] acs.orgbenzazepin-6(5H)-one core.
Key areas for modification include:
Position 9: Substituents at this position have been shown to significantly influence the inhibitory activity of paullones. acs.org Electron-withdrawing groups, such as the nitro group in Alsterpaullone or a cyano group, have been found to enhance potency against cyclin-dependent kinases (CDKs). acs.org Other substitutions, like bromo (as in kenpaullone) and trifluoromethyl, have also been investigated. acs.org
Positions 2 and 3: The introduction of substituents on the benzene (B151609) ring of the benzazepine moiety has been explored. For example, 2,3-dimethoxy substitution has been shown to be favorable for CDK1/cyclin B inhibition. acs.org More recently, 9-trifluoromethyl-paullones with carbon chains at the 2-position have been synthesized via palladium-catalyzed coupling reactions. researchgate.net
Indole and Lactam Nitrogens: As mentioned, selective alkylation at either the indole or lactam nitrogen provides a route to a variety of analogs. acs.org The introduction of a 2-cyanoethyl group at the indole nitrogen, for instance, led to a significant increase in CDK1/cyclin B inhibitory activity. researchgate.netresearchgate.net
Lactam Moiety: Modifications to the lactam ring itself, such as conversion to a thiolactam and subsequent S-methylation, have been performed to generate analogs with different chemical properties. acs.org
Principles of Medicinal Chemistry in Compound Design and Optimization
The development of Alsterpaullone, 2-Cyanoethyl and its analogs is guided by fundamental principles of medicinal chemistry aimed at optimizing their therapeutic potential. ekb.eg
A primary goal is to enhance the compound's affinity and selectivity for its biological targets, which include cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β). ekb.egmerckmillipore.com The ATP-competitive nature of these inhibitors means that modifications are often designed to improve interactions with the ATP-binding pocket of the target kinase. acs.org For example, the nitro group of Alsterpaullone is known to form hydrogen bond interactions with Lys85 in the GSK-3β binding site, while the core structure establishes hydrogen bonds with Val135. acs.org
Structure-activity relationship (SAR) studies are crucial in this process. By systematically altering different parts of the molecule and assessing the impact on biological activity, chemists can identify which functional groups and structural features are critical for potency and selectivity. acs.org For instance, the observation that electron-withdrawing groups at the 9-position enhance activity has been a key finding from SAR studies of paullones. acs.org
Furthermore, medicinal chemists aim to improve the pharmacokinetic properties of lead compounds, a concept often referred to as "drug-likeness." This involves optimizing factors such as solubility, membrane permeability, and metabolic stability. While not explicitly detailed for Alsterpaullone, 2-Cyanoethyl in the provided context, these are general principles that would be applied in its development as a potential therapeutic agent. The introduction of the 2-cyanoethyl group, for example, may influence these properties in addition to its effect on kinase inhibition. researchgate.netresearchgate.net
Elucidation of Mechanistic Actions in Biological Systems
Cyclin-Dependent Kinase (CDK) Inhibition Profile
Alsterpaullone (B1665728), 2-Cyanoethyl is a derivative of the paullone (B27933) class of compounds, which are recognized as ATP-competitive inhibitors of various Cyclin-Dependent Kinases (CDKs). plos.org This cell-permeable and reversible compound demonstrates a potent and selective inhibitory profile against key enzymes that regulate cell cycle progression and other cellular processes. merckmillipore.com
Alsterpaullone, 2-Cyanoethyl acts as a highly potent and selective inhibitor of the CDK1/cyclin B complex. merckmillipore.comscbt.comscbt.com It functions through an ATP-competitive mechanism. merckmillipore.com Research has determined its half-maximal inhibitory concentration (IC₅₀) to be exceptionally low, indicating strong inhibitory action against this complex, which is crucial for the G2/M transition in the cell cycle. merckmillipore.commerckmillipore.com Specifically, it has an IC₅₀ value of 230 pM for CDK1/cyclin B. merckmillipore.commerckmillipore.com The compound exhibits approximately 37-fold greater selectivity for CDK1/cyclin B compared to CDK5/p25. merckmillipore.commerckmillipore.com
The compound also demonstrates notable inhibitory activity against CDK2. nih.gov In kinase screening panels, Alsterpaullone, 2-Cyanoethyl was shown to inhibit CDK2/cyclin A with a pIC₅₀ value of approximately 7.5. merckmillipore.commerckmillipore.com The parent compound, alsterpaullone, has been shown to suppress CDK2/cyclin A and CDK2/cyclin E. nih.gov In studies using lymphoblastoid cell lines, treatment with alsterpaullone led to a dose-dependent decrease in the expression of CDK2. nih.gov As CDK2 is a key kinase that drives the G1/S phase transition, its inhibition is a critical aspect of the compound's mechanism. plos.orgnih.gov
The inhibitory action of Alsterpaullone, 2-Cyanoethyl extends to the less-studied CDK16. In a differential scanning fluorimetry (DSF) screen designed to identify CDK16 inhibitors, Alsterpaullone, 2-Cyanoethyl was identified as a potent hit. nih.gov It induced a protein melting temperature shift (ΔTm) of 7.9°C, which is indicative of strong binding affinity, typically in the nanomolar range. nih.govresearchgate.net This finding confirms that the compound's inhibitory profile includes members of the PCTAIRE-family of kinases. nih.gov
A primary consequence of the inhibition of G1-phase-associated CDKs by Alsterpaullone, 2-Cyanoethyl and its parent compounds is the arrest of the cell cycle. plos.org Members of the Cip/Kip family of cell cycle inhibitors, such as p27Kip1, function by binding to and inhibiting CDK/cyclin complexes, which halts cell cycle progression in the G1 phase. plos.orgplos.org Treatment with the related compound alsterpaullone has been demonstrated to efficiently induce G1 cell cycle arrest in Epstein-Barr virus (EBV)-positive B cells. nih.govresearchgate.net This blockade of the cell cycle is a direct result of inhibiting the kinase activity necessary for cells to pass the G1 checkpoint. nih.gov
The retinoblastoma protein (Rb) is a critical tumor suppressor and a key substrate of CDK2. nih.gov The phosphorylation of Rb by CDK/cyclin complexes is a pivotal event that allows the release of E2F transcription factors, thereby promoting the transcription of genes required for S-phase entry. plos.orgnih.gov By inhibiting CDK2, alsterpaullone treatment has been shown to suppress the phosphorylation of Rb at the Ser780 site in a dose-dependent manner. nih.gov This inhibition maintains Rb in its active, hypophosphorylated state, where it sequesters E2F transcription factors and prevents cell cycle progression. nih.govnih.gov
Compound and Target Inhibition Data
| Compound/Target | IC₅₀ / Activity | Source |
| Alsterpaullone, 2-Cyanoethyl | ||
| CDK1/cyclin B | 230 pM | merckmillipore.commerckmillipore.com |
| CDK2/cyclin A | pIC₅₀ ~7.5 | merckmillipore.commerckmillipore.com |
| CDK5/p25 | 30 nM | merckmillipore.commerckmillipore.com |
| GSK-3β | 800 pM | merckmillipore.commerckmillipore.com |
| CDK16 | ΔTm = 7.9°C | nih.gov |
| Alsterpaullone (Parent Compound) | ||
| CDK2/cyclin A | 15 nmol/L | nih.gov |
| CDK2/cyclin E | 200 nmol/L | nih.gov |
Regulation of Cell Cycle Progression
Modulation of Cyclin B2 and Cdc2 Expression in Specific Cellular Contexts
Alsterpaullone, 2-Cyanoethyl has been identified as an inhibitor of Cell division cycle 2 (Cdc2), a key regulator of the cell cycle. merckmillipore.com Research in a rat model of progressive chronic renal failure (CRF) has provided specific insights into its modulatory effects on Cyclin B2 and Cdc2. merckmillipore.com In this context, the expression of both Cyclin B2 and Cdc2 was found to be significantly and selectively increased in the proximal tubules of kidneys during the compensated period of CRF. merckmillipore.com The mRNA levels of Cyclin B2 showed a strong positive correlation with those of Cdc2, and the proteins were often co-localized within the same proximal tubular cells. merckmillipore.com
Treatment with Alsterpaullone, 2-Cyanoethyl, acting as a Cdc2 inhibitor, resulted in a clear decrease in epithelial cell hyperplasia in the damaged kidneys. merckmillipore.comnih.gov This effect was confirmed by reduced staining for markers of cell proliferation, namely phosphorylated histone H3 and Ki-67. merckmillipore.comnih.gov However, the compound did not inhibit the cellular hypertrophy observed in the same model. merckmillipore.comnih.gov These findings underscore the specific role of the Cyclin B2 and Cdc2 pathway in the hyperplastic response of renal proximal tubular cells in this pathological setting and demonstrate the targeted inhibitory action of Alsterpaullone, 2-Cyanoethyl on this process. merckmillipore.com
Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition Profile
Alsterpaullone, 2-Cyanoethyl is a potent inhibitor of the Glycogen Synthase Kinase-3 (GSK-3) family of serine/threonine kinases.
Alsterpaullone, 2-Cyanoethyl is characterized as a highly potent, cell-permeable, reversible, and ATP-competitive inhibitor of GSK-3β. merckmillipore.com The compound has been shown to inhibit GSK-3β with a half-maximal inhibitory concentration (IC₅₀) of 800 pM when the ATP concentration is 15 µM. merckmillipore.com In kinase screening panels, it has demonstrated significant inhibitory activity, with a reported pIC₅₀ value of approximately 7.0 at an ATP concentration of 1 µM. merckmillipore.com
The mechanism of inhibition involves direct competition with ATP for the binding site on the kinase. sigmaaldrich.com This inhibition of GSK-3β can activate downstream events in signaling pathways such as the canonical Wnt signaling cascade. sigmaaldrich.com In cellular models, the parent compound alsterpaullone has been shown to induce the phosphorylation of GSK-3β at the serine-9 position, which is an inhibitory modification. sigmaaldrich.com In studies using a postnatal rat model of tau hyperphosphorylation, the parent compound alsterpaullone was effective in reducing tau phosphorylation in the hippocampus. plos.org
Alsterpaullone, 2-Cyanoethyl is also recognized as an inhibitor of the GSK-3α isoform. guidetomalariapharmacology.org While specific IC₅₀ values for the 2-cyanoethyl derivative against GSK-3α are not detailed in the available literature, the parent compound, alsterpaullone, has been shown to potently suppress both GSK-3α and GSK-3β, with a reported IC₅₀ of 4 nmol/L for the combined isoforms. nih.gov The two isoforms, GSK-3α and GSK-3β, are known to share significant similarities within their catalytic domains. plos.org
Inhibition of Other Protein Kinases
In addition to its primary targets, Alsterpaullone, 2-Cyanoethyl has been screened against broader panels of protein kinases, revealing activity against other specific enzymes.
Specific inhibitory concentration data (IC₅₀) for Alsterpaullone, 2-Cyanoethyl against Lymphocyte-specific protein tyrosine kinase (Lck) are not specified in the available research findings.
The analyzed search results contain no information regarding the inhibition of Receptor Interacting Serine/Threonine Kinase 2 (RIPK2) by Alsterpaullone, 2-Cyanoethyl.
Data Tables
Table 1: Inhibitory Activity of Alsterpaullone, 2-Cyanoethyl against Primary Kinase Targets
This table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for Alsterpaullone, 2-Cyanoethyl against its key kinase targets.
| Target Kinase | IC₅₀ Value | ATP Concentration | Reference |
| Cdk1/cyclin B | 230 pM | 15 µM | merckmillipore.com |
| GSK-3β | 800 pM | 15 µM | merckmillipore.com |
| Cdk5/p25 | 30 nM | 15 µM | merckmillipore.com |
Table 2: Broader Kinase Inhibition Profile of Alsterpaullone, 2-Cyanoethyl
This table presents the inhibitory potency (pIC₅₀) of Alsterpaullone, 2-Cyanoethyl against a panel of other protein kinases. The pIC₅₀ is the negative logarithm of the IC₅₀ value in molar concentration.
| Target Kinase | pIC₅₀ (~ Value) | ATP Concentration | Reference |
| Cdk2/A | 7.5 | 1 µM | merckmillipore.com |
| Cdk4/D1 | 7.0 | 1 µM | merckmillipore.com |
| GSK-3β | 7.0 | 1 µM | merckmillipore.com |
| PDGFRβ | 6.5 | 1 µM | merckmillipore.com |
| Src | 6.5 | 1 µM | merckmillipore.com |
| VEGFR-2 | 6.0 | 1 µM | merckmillipore.com |
| VEGFR-3 | 6.0 | 1 µM | merckmillipore.com |
Transcriptional Regulatory Mechanisms
Alsterpaullone, 2-Cyanoethyl (A2CE) has been identified as a potent modulator of transcriptional processes, particularly those governing cell cycle regulation. Its mechanisms primarily revolve around the inhibition of key transcriptional activators and the subsequent downregulation of their target genes.
Alsterpaullone, 2-Cyanoethyl was identified as a potent transcriptional inhibitor of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 through a high-throughput screening of a bioactive library containing over 4,000 unique compounds. plos.orgnih.gov The protein p27Kip1 is a critical cell cycle inhibitor that stops cell cycle progression in the G1 phase by binding to and inactivating CDK/cyclin complexes. plos.orgplos.org Due to its role as a tumor suppressor, inhibitors of p27Kip1 transcription are of significant interest for potential applications in tissue regeneration. nih.govplos.org In a luciferase reporter assay using the human p27Kip1 promoter, Alsterpaullone, 2-Cyanoethyl was found to be the most potent inhibitor among the hits, with an IC50 value of 200 nM. plos.orgnih.gov This screening represents one of the initial efforts to specifically identify inhibitors of p27Kip1 transcription. nih.govplos.org
The primary mechanism by which Alsterpaullone, 2-Cyanoethyl inhibits the transcription of p27Kip1 is by preventing the binding of the transcription factor Forkhead box O3a (FoxO3a) to the p27Kip1 promoter. plos.orgnih.govaging-us.com The transcription of p27Kip1 is known to be regulated by the FoxO family of transcription factors. plos.org The acetylation state of FoxO3a is crucial for its activity; acetylation prevents it from binding to the p27Kip1 promoter. plos.org Research using chromatin immunoprecipitation (ChIP) followed by quantitative real-time PCR demonstrated that treatment with Alsterpaullone, 2-Cyanoethyl significantly reduced the amount of FoxO3a bound to its specific site within the p27Kip1 promoter. plos.org This interference disrupts the normal transcriptional activation of the p27Kip1 gene. plos.orgaging-us.com
Consistent with its role as a transcriptional inhibitor, treatment with Alsterpaullone, 2-Cyanoethyl leads to a reduction in the endogenous levels of both p27Kip1 messenger RNA (mRNA) and protein. plos.org Studies have shown a dose-dependent decrease in p27Kip1 mRNA in various cell lines, including HeLa, HEK-293, and 3T3 cells, as well as in cochlear explants following treatment with the compound. plos.orgresearchgate.net Furthermore, immunoblot analysis confirmed that this reduction in mRNA translates to lower levels of p27Kip1 protein in HeLa and ARPE19 cells. aging-us.comresearchgate.net
| Cell Line/Tissue | Effect of Alsterpaullone, 2-Cyanoethyl | Reference |
|---|---|---|
| HeLa Cells | Dose-dependent decrease in p27Kip1 mRNA and protein levels. | plos.orgresearchgate.net |
| HEK-293 Cells | Significant reduction in p27Kip1 mRNA levels. | plos.org |
| 3T3 Cells | Significant reduction in p27Kip1 mRNA levels. | plos.org |
| Cochlear Explants | Reduction in endogenous p27Kip1 mRNA. | researchgate.net |
| ARPE19 Cells | Dose-dependent suppression of p27Kip1 protein expression. | aging-us.com |
Pathways of Apoptosis Induction
Research on the related compound alsterpaullone, a potent cyclin-dependent kinase inhibitor, has provided insights into the apoptotic pathways that may be influenced by this class of molecules. nih.govnih.gov These studies highlight the induction of programmed cell death through intrinsic pathways involving key components of the apoptotic machinery.
Studies on alsterpaullone have demonstrated its ability to induce apoptosis by activating caspase-9. nih.gov In Jurkat cells, alsterpaullone treatment led to the early activation of both caspase-8 and caspase-9, which in turn triggered the cleavage of downstream effectors like caspase-3 and poly(ADP-ribose) polymerase (PARP). nih.gov The activation of caspase-9 by alsterpaullone appears to be a critical initiating event in the apoptotic cascade. nih.gov Further studies have shown that alsterpaullone, as a CDK1 inhibitor, can reduce the phosphorylation of caspase-9, which is a mechanism that can otherwise confer resistance to cell death in cancer cells. oncotarget.com
The activation of caspase-9 by alsterpaullone is directly linked to the perturbation of the mitochondrial membrane potential. nih.gov The dissipation of mitochondrial membrane potential is a well-established early event in the apoptotic process. cellsignal.com Treatment with alsterpaullone was shown to disrupt the mitochondrial potential, and this event precedes caspase-9 activation. nih.gov Even in the presence of a general caspase inhibitor (ZVAD), which blocked the activation of most caspases, alsterpaullone was still able to disrupt the mitochondrial membrane potential, suggesting that mitochondrial perturbation is an upstream event leading to the activation of caspase-9. nih.gov
| Mechanism | Key Findings for Alsterpaullone | Reference |
|---|---|---|
| Caspase-9 Activation | Induces early activation of caspase-9, leading to apoptosis. | nih.gov |
| Mitochondrial Disruption | Causes perturbation of mitochondrial membrane potential, which occurs upstream of caspase-9 activation. | nih.gov |
Apoptosis Induction in Specific Malignant Cell Lines (e.g., EBV-positive B cells)
Alsterpaullone, 2-Cyanoethyl and its parent compound, Alsterpaullone, have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.govresearchgate.net This pro-apoptotic activity is a key component of their anti-tumor effects.
In Epstein-Barr virus (EBV)-positive B cells, Alsterpaullone has been shown to efficiently induce both G1 cell cycle arrest and apoptosis. nih.govresearchgate.net This leads to a suppression of cell cycle progression and contributes to its antitumor effects observed in vivo. nih.gov Treatment of EBV-positive lymphoblastoid cell lines (LCLs) with Alsterpaullone resulted in a dose-dependent decrease in the expression of Cyclin-Dependent Kinase 2 (CDK2). nih.gov Furthermore, studies using a lymphoblastoid cell line treated with Alsterpaullone, 2-Cyanoethyl showed the induction of apoptosis. researchgate.net
The mechanism of apoptosis induction by the alsterpaullone family of compounds often involves the regulation of key proteins in the apoptotic pathway. For instance, in HeLa cells, alsterpaullone treatment led to a rapid downregulation of the anti-apoptotic protein Mcl-1 and a later decrease in survivin, another inhibitor of apoptosis protein. nih.gov It also prompted an upregulation of the p21 protein, which is involved in cell cycle arrest, and the activation of caspase-3 and PARP, crucial executioners of apoptosis. nih.gov Similarly, in HepG2 hepatoblastoma cells, alsterpaullone induced apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, and activating caspases-9 and -3. nih.gov
It is noteworthy that Alsterpaullone, 2-Cyanoethyl has also been identified as a potent transcriptional inhibitor of p27Kip1. plos.orgplos.org p27Kip1 is a cell cycle inhibitor, and its loss has been associated with certain cancers. plos.orgplos.org Alsterpaullone, 2-Cyanoethyl achieves this by preventing the transcription factor FoxO3a from binding to the p27Kip1 promoter. plos.org This leads to a reduction in p27Kip1 mRNA and protein levels. plos.org
Table 1: Effects of Alsterpaullone and Alsterpaullone, 2-Cyanoethyl on Apoptosis-Related Molecules in Different Cell Lines
| Cell Line | Compound | Effect on Apoptosis-Related Molecules | Reference |
| EBV-positive B-cell line | Alsterpaullone | Decreased CDK2 expression | nih.gov |
| Lymphoblastoid cell line | Alsterpaullone, 2-Cyanoethyl | Apoptosis induction | researchgate.net |
| HeLa | Alsterpaullone | Downregulation of Mcl-1 and survivin; Upregulation of p21; Activation of caspase-3 and PARP | nih.gov |
| HepG2 | Alsterpaullone | Increased Bax expression; Decreased Bcl-2 expression; Activation of caspase-9 and -3 | nih.gov |
| HeLa | Alsterpaullone, 2-Cyanoethyl | Inhibition of p27Kip1 transcription by preventing FoxO3a binding | plos.orgplos.org |
Modulatory Effects on Glucocorticoid Receptors
The interaction between paullone compounds and glucocorticoid receptors (GR) is an area of ongoing investigation. Glucocorticoids themselves exert a wide range of physiological effects by binding to the intracellular GR, which then acts as a ligand-activated transcription factor. nih.gov The activation of GR can lead to the inhibition of cell proliferation in many cell types through mechanisms that can be cell-specific. nih.gov
For instance, in some cell lines, activated GR represses the expression of cyclin-dependent kinases (CDKs) and cyclins involved in the G1 phase of the cell cycle. nih.gov In other cell types, GR activation leads to the enhanced transcription of CDK inhibitors (CDIs) like p21 and p27. nih.gov This highlights the complex and context-dependent nature of GR-mediated cell cycle regulation.
While direct, extensive research on the modulatory effects of Alsterpaullone, 2-Cyanoethyl specifically on glucocorticoid receptors is not widely available in the provided search results, the broader family of paullones, as kinase inhibitors, may indirectly influence pathways that cross-talk with GR signaling. For example, the JNK pathway, which can be inhibited by glucocorticoids through a physical interaction between GR and JNK, is a point of convergence for various cellular signals. nih.gov
It is established that hormone-dependent phosphorylation is a key mechanism for modulating GR transcriptional activity. mdpi.com Given that Alsterpaullone and its derivatives are potent inhibitors of cyclin-dependent kinases, which are themselves involved in phosphorylation events that regulate the cell cycle, it is plausible that they could indirectly affect GR function through the modulation of kinase signaling cascades that influence GR phosphorylation or the activity of its downstream targets. However, further research is required to elucidate the precise nature of any such interactions.
Biological Activities in Preclinical Research Models
Investigations in Cancer Research Models
Alsterpaullone (B1665728), 2-cyanoethyl (A2CE), and its precursor, alsterpaullone, have demonstrated anti-proliferative activities across a range of cancer cell lines. A2CE has been identified as a potent transcriptional inhibitor of p27Kip1, a cell cycle inhibitor and known tumor suppressor. creighton.eduplos.orgnih.gov In a high-throughput screen using HeLa cells, A2CE was found to be the most potent hit compound with an IC50 of 200 nM for inhibiting the p27Kip1 promoter. creighton.eduplos.org Further studies confirmed its ability to reduce p27Kip1 mRNA levels in diverse cell lines, including HEK-293 and 3T3 cells. plos.org
The precursor, alsterpaullone, has also been investigated for its cytotoxic properties. It has shown high efficacy in reducing cell proliferation in established Group 3 medulloblastoma cell lines. nih.gov This activity is linked to its function as a cyclin-dependent kinase (CDK) inhibitor. nih.gov
| Compound | Cell Line | Cancer Type | Observed Effect | Source |
|---|---|---|---|---|
| Alsterpaullone, 2-cyanoethyl (A2CE) | HeLa | Cervical Cancer | Potent inhibition of p27Kip1 promoter (IC50 = 200 nM) | creighton.eduplos.org |
| Alsterpaullone, 2-cyanoethyl (A2CE) | HEK-293 | Embryonic Kidney | Significant reduction of p27Kip1 mRNA | plos.org |
| Alsterpaullone, 2-cyanoethyl (A2CE) | 3T3 | Mouse Embryo Fibroblast | Significant reduction of p27Kip1 mRNA | plos.org |
| Alsterpaullone | Group 3 Medulloblastoma Cell Lines | Pediatric Brain Tumor | High efficacy in reducing cell proliferation | nih.gov |
Research has focused on the therapeutic potential of alsterpaullone, the precursor to Alsterpaullone, 2-cyanoethyl, in managing Epstein-Barr virus (EBV)-associated lymphoproliferative disorders (LPDs). nih.govnih.gov EBV is a tumor virus implicated in a variety of immunodeficiency-associated LPDs. nih.govau.dk Studies suggest that inhibiting cyclin-dependent kinases (CDKs) can be an effective strategy against these disorders. nih.govau.dk
The in vivo efficacy of alsterpaullone has been evaluated in a mouse model of EBV-LPD. nih.gov In these preclinical models, severely immunodeficient NOG mice were injected with human cord blood-derived mononuclear cells that had been co-cultured with EBV. nih.gov This process induces the development of EBV-associated lymphoproliferative disease in the mice, providing a platform to test therapeutic agents. nih.gov Treatment with alsterpaullone, an inhibitor of the CDK2 complex, was administered to these mice to assess its antitumor effects. nih.govnih.gov
Treatment with alsterpaullone in the EBV-LPD mouse model resulted in significant therapeutic benefits. nih.govnih.gov A notable outcome was a significant increase in the survival rate of the treated mice compared to the untreated control group. nih.gov The treatment also led to decreased infiltration of EBV-positive B cells and lower levels of EBV DNA in the peripheral blood. nih.gov These findings indicate that CDK inhibition by alsterpaullone confers an antitumor effect by suppressing tumor invasion and improving survival outcomes in this preclinical model. nih.govnih.gov
Mechanistically, the antitumor effects of alsterpaullone are linked to its ability to modulate the viral life cycle. nih.gov The expression of EBV viral genes occurs in a sequential cascade of immediate-early, early, and late genes. mdpi.com Research has shown that CDK inhibitors like alsterpaullone can specifically suppress the expression of viral late genes. nih.govnih.gov In vitro analysis demonstrated that cells treated with alsterpaullone exhibited lower levels of late gene expression, which correlated with the suppression of cell growth. nih.gov This inhibition is significant because the expression of viral late genes is often correlated with viral DNA replication. nih.gov
The potential applications of Alsterpaullone, 2-cyanoethyl and its precursor extend beyond EBV-associated disorders. As a potent transcriptional inhibitor of the tumor suppressor p27Kip1, Alsterpaullone, 2-cyanoethyl could be particularly effective in cancers where the mislocalization of p27Kip1 enhances metastasis. plos.org By inhibiting CDK activity, these compounds can halt cell cycle progression, typically inducing G1 cell cycle arrest and apoptosis in cancer cells. plos.orgnih.gov
Furthermore, alsterpaullone has been identified as a promising therapeutic agent for Group 3 medulloblastomas, the most aggressive molecular subgroup of this common pediatric brain tumor. nih.gov This subgroup is often characterized by amplifications of the MYC oncogene and has a poor prognosis. nih.gov Genomic profiling of Group 3 medulloblastoma cells treated with alsterpaullone confirmed the inhibition of cell cycle-related genes and the down-regulation of MYC, providing a strong rationale for its advancement as a targeted therapy for this challenging cancer. nih.gov
Research in Ocular Biology
Effects on Retinal Pigment Epithelium (RPE) Cells
Alsterpaullone, 2-Cyanoethyl has been investigated for its effects on retinal pigment epithelium (RPE) cells, a cell layer essential for retinal homeostasis and vision. nih.govmdpi.com Research has focused on its role as a transcriptional inhibitor of p27Kip1, a cell cycle inhibitor. nih.govplos.org In studies using the human RPE cell line ARPE19, Alsterpaullone, 2-Cyanoethyl was utilized to probe the molecular pathways involved in RPE cell multinucleation, a phenomenon that increases with age. nih.govaging-us.com The compound works by preventing the binding of the transcription factor FoxO3a to the promoter region of the p27Kip1 gene, thereby reducing p27Kip1 expression at both the mRNA and protein levels. nih.govplos.org This inhibitory action on a key cell cycle regulator allows for the investigation of its downstream effects on RPE cell behavior under specific stress conditions. nih.gov
Attenuation of Oxidative Stress-Induced RPE Multinucleation
Oxidative stress is a significant factor in the aging of the eye and is linked to changes in RPE cells, including an increase in multinucleated cells. nih.govnih.govmdpi.com This multinucleation is often a result of cytokinesis failure. nih.govnih.gov Preclinical studies have shown that exposing ARPE19 cells to oxidized photoreceptor outer segments (oxPOS) induces oxidative stress and promotes RPE multinucleation. nih.govaging-us.com
In this model, Alsterpaullone, 2-Cyanoethyl demonstrated a clear effect. Treatment with the compound dose-dependently suppressed the expression of p27Kip1 and significantly reduced the incidence of oxPOS-induced multinucleation in ARPE19 cells. nih.gov This finding suggests that the upregulation of p27Kip1 is a critical step in the process leading to cytokinesis failure and multinucleation in RPE cells under oxidative stress, and that inhibiting this upregulation can mitigate the effect. nih.gov
Involvement of the PKCζ-p27Kip1 Signaling Axis in RPE Cell Phenotypes
The mechanism by which oxidative stress leads to RPE multinucleation involves a specific signaling pathway. nih.gov Research indicates that exposure to oxPOS activates Protein Kinase C (PKC), particularly the PKCζ isoform. nih.govaging-us.com This activation of PKCζ leads to a dependent upregulation of the Cdk inhibitor p27Kip1. nih.gov
Alsterpaullone, 2-Cyanoethyl was used as a tool to confirm the critical role of this pathway. By acting as a p27Kip1 transcriptional inhibitor, it effectively blocks the downstream effects of PKCζ activation. nih.govresearchgate.net The successful reduction of RPE multinucleation upon treatment with Alsterpaullone, 2-Cyanoethyl provides evidence that the PKCζ-p27Kip1 signaling axis is a key driver of the oxidative stress-induced phenotype. nih.govaging-us.com Targeting this specific signaling pathway is suggested as a potential approach to help restore the repair capacity of RPE cells during the aging process. nih.gov
Table 1: Effects of Alsterpaullone, 2-Cyanoethyl on Oxidative Stress-Induced RPE Multinucleation
| Model System | Inducer of Stress | Key Pathway Investigated | Compound Action | Observed Effect | Reference |
|---|---|---|---|---|---|
| ARPE19 Cells (Human RPE Cell Line) | Oxidized Photoreceptor Outer Segments (oxPOS) | PKCζ-p27Kip1 Signaling Axis | Transcriptional inhibition of p27Kip1 | Reduced the incidence of RPE cell multinucleation | nih.gov |
Studies in Renal Physiology
Impact on Tubular Hyperplasia in Models of Chronic Renal Failure
In the context of renal physiology, Alsterpaullone, 2-Cyanoethyl has been studied in rat models of chronic renal failure (CRF). physiology.orgnih.gov In these models, created by subtotal nephrectomy, the remaining kidney tissue undergoes compensatory changes, including both hypertrophy (increase in cell size) and hyperplasia (increase in cell number) of epithelial cells. physiology.orgniph.go.jp While these changes are initially adaptive, they can contribute to progressive tubular damage. physiology.orgnih.gov
Treatment with Alsterpaullone, 2-Cyanoethyl, identified as an inhibitor of Cell division cycle 2 (Cdc2), was shown to clearly decrease epithelial cell hyperplasia in the proximal tubules of CRF model rats. physiology.orgnih.gov This reduction in hyperplasia was confirmed by decreased staining for markers of cell proliferation, such as phosphorylated histone H3 and Ki-67. nih.gov Notably, while the compound effectively inhibited the increase in cell number (hyperplasia), it did not prevent the increase in cell size (hypertrophy). physiology.orgnih.gov
Role in Epithelial Cell Proliferation and Cell Cycle Regulation in Kidney
The action of Alsterpaullone, 2-Cyanoethyl in the kidney is linked to its role as a cell cycle regulator. physiology.orgnih.gov Studies in CRF models found that the expression of mitosis-specific genes, specifically Cyclin B2 and Cell division cycle 2 (Cdc2), was significantly increased in the proximal tubules during the compensatory phase. physiology.orgniph.go.jp Cdc2 is a key regulator of the M phase (mitosis) of the cell cycle. niph.go.jp
By functioning as a Cdc2 inhibitor, Alsterpaullone, 2-Cyanoethyl directly targets this M-phase regulator. physiology.orgnih.gov Its ability to decrease epithelial cell hyperplasia demonstrates the importance of the Cdc2-mediated pathway in the proliferative response of tubular cells following renal injury. nih.gov This research highlights that cell cycle regulators, particularly those involved in the M phase, play a significant role in the pathophysiology of tubular changes in chronic renal failure. physiology.orgnih.gov
Table 2: Effects of Alsterpaullone, 2-Cyanoethyl in a Chronic Renal Failure Model
| Model System | Pathological Condition | Compound's Target | Effect on Cellular Processes | Proliferation Markers | Reference |
|---|---|---|---|---|---|
| Subtotally Nephrectomized (Nx) Rats | Compensatory Tubular Hyperplasia | Cell division cycle 2 (Cdc2) | Decreased epithelial cell hyperplasia; Did not inhibit hypertrophy | Reduced staining of phosphorylated histone H3 and Ki-67 | physiology.orgnih.gov |
Contributions to Tissue Regeneration Research
The manipulation of cell cycle regulators is a key strategy in regenerative medicine. The protein p27Kip1 is a cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle arrest. plos.orgcreighton.edunih.gov Its role as a tumor suppressor is well-established; however, studies have also shown that the loss of p27Kip1 can lead to regenerative phenotypes in certain tissues and helps maintain stem cell pluripotency. plos.orgcreighton.edunih.gov This has led to the exploration of p27Kip1 inhibitors as potential therapeutic agents for tissue regeneration. plos.orgcreighton.edunih.gov
Alsterpaullone, 2-Cyanoethyl has been identified as a potent transcriptional inhibitor of p27Kip1, suggesting its potential utility in tissue regeneration research. plos.orgcreighton.edunih.gov
A high-throughput screening of a bioactive library containing 8,904 compounds identified Alsterpaullone, 2-Cyanoethyl as a potent inhibitor of the p27Kip1 promoter. plos.orgcreighton.edunih.gov Further studies revealed that the compound exerts its inhibitory effect by preventing the transcription factor FoxO3a from binding to the p27Kip1 promoter. plos.orgnih.gov
The inhibitory activity of Alsterpaullone, 2-Cyanoethyl on p27Kip1 transcription has been observed across different cell lines. Research has demonstrated a significant reduction in p27Kip1 mRNA levels in HEK-293 and 3T3 cells following treatment with the compound. plos.org This effect on transcription subsequently leads to a decrease in p27Kip1 protein levels. plos.org The potential for tissue regeneration was further explored in cochlear explants, where treatment with Alsterpaullone, 2-Cyanoethyl also resulted in reduced p27Kip1 mRNA levels. plos.org The loss of p27Kip1 is known to be associated with regenerative phenotypes in various tissues, including the spinal cord, liver, and inner ear. googleapis.com
The identification of Alsterpaullone, 2-Cyanoethyl as a transcriptional inhibitor of p27Kip1 represents a significant step in developing tools for tissue regeneration studies. plos.orgcreighton.edunih.gov By reducing the levels of this cell cycle inhibitor, it may be possible to promote proliferation and regeneration in damaged tissues.
Table 1: Effect of Alsterpaullone, 2-Cyanoethyl on p27Kip1
| Cell Line/System | Outcome of Alsterpaullone, 2-Cyanoethyl Treatment | Reference |
| HeLa Cells | Potent inhibition of p27Kip1 promoter activity (IC50 = 200 nM) | plos.orgcreighton.edunih.gov |
| HEK-293 Cells | Significant reduction in endogenous p27Kip1 mRNA levels | plos.org |
| 3T3 Cells | Significant reduction in endogenous p27Kip1 mRNA levels | plos.org |
| Cochlear Explants | Reduction in p27Kip1 mRNA levels | plos.org |
Structure Activity Relationship Sar Studies and Compound Optimization
Design Principles for Enhancing Kinase Specificity
The design of paullone (B27933) derivatives with enhanced kinase specificity is a primary objective in their development as therapeutic agents. A key strategy involves exploiting the structural differences in the ATP-binding pockets of various kinases. The general principle is that the biological activity of a molecule is intrinsically linked to its chemical structure, where specific features like functional groups and molecular geometry dictate its interaction with biological targets fiveable.me.
To improve the specificity of paullones, researchers have focused on modifying the molecular scaffold to achieve better steric and chemical complementarity with the target kinase. nih.govresearchgate.net This involves a structure-based design approach, often starting with a homology model of the target kinase, such as cyclin-dependent kinase 1 (CDK1). nih.govresearchgate.net One of the core principles is the optimization of hydrogen bonding and charge transfer between the ligand and the receptor. nih.govresearchgate.net Quantum mechanics calculations have been instrumental in guiding synthetic chemistry to produce ligands that can form stronger and more ideal hydrogen bonds. nih.govresearchgate.net For instance, compounds that are poor charge acceptors tend to have lower affinity for CDK1 due to suboptimal hydrogen bonding arrangements. nih.govresearchgate.net
Furthermore, the design process for kinase-inducible domains can involve creating minimal motifs that respond to phosphorylation, a process central to kinase activity. rsc.org This involves the strategic placement of residues that can be modified to confer specificity for a particular kinase. rsc.org
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. fiveable.meijnrd.org This approach is crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures. fiveable.me
In the study of paullones, 3-D QSAR models have been successfully applied to a series of these compounds to analyze their inhibition of CDK1. nih.govresearchgate.net These models use molecular descriptors derived from the three-dimensional structure of the molecules to predict their biological activity. fiveable.me For paullones, hydropathic descriptors, which quantify the hydrophobic and hydrophilic properties of the molecule, were found to form a significant regression equation that could predict their IC50 values for CDK1 inhibition. nih.govresearchgate.net
QSAR studies help in identifying the key structural features that are either beneficial or detrimental to the desired biological activity. nih.gov This information guides the rational design of new derivatives with improved potency and selectivity. nih.gov The process involves calculating various molecular descriptors and then using statistical methods, such as multiple linear regression or more advanced machine learning algorithms, to build the predictive model. fiveable.meijnrd.org The validity and predictive power of a QSAR model are rigorously assessed through internal and external validation techniques. fiveable.me
Utilization of Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a paullone derivative, and its target protein at the atomic level. nih.govnih.gov
Molecular docking was employed to position paullone molecules into the ATP-binding site of a CDK1-cyclin B model. nih.govresearchgate.net This technique helps in visualizing the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov The insights gained from docking studies can explain the observed structure-activity relationships and guide the design of new inhibitors with improved binding characteristics. rsc.org For instance, modeling studies suggested that kenpaullone (B1673391) could fit into the ATP binding site of CDK2 with residue contacts similar to other known inhibitors. researchgate.net
Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex, analyzing its stability and conformational changes over time. nih.govmdpi.comsemanticscholar.org By simulating the movement of atoms, MD can offer a deeper understanding of the binding stability and the role of specific interactions in maintaining the complex. nih.govnih.gov These simulations are particularly useful for refining the results of molecular docking and for providing a more accurate assessment of the binding affinity. mdpi.com
Optimization of Paullone Derivatives for Potency and Selectivity
The optimization of paullone derivatives has been a major focus of research, leading to the development of compounds with significantly enhanced potency and selectivity. A systematic investigation into the structure-activity relationships of the paullone scaffold has provided clear guidelines for modification. acs.orgnih.gov
One of the most effective strategies for increasing potency has been the introduction of electron-withdrawing substituents at the 9-position of the paullone ring system. acs.orgnih.gov For example, replacing the 9-bromo substituent of kenpaullone with a 9-cyano or a 9-nitro group resulted in a substantial increase in the inhibitory potency against CDK1/cyclin B. acs.orgnih.gov The 9-nitro derivative, named alsterpaullone (B1665728), was found to be particularly potent. acs.orgnih.gov
The following table summarizes the CDK1/cyclin B inhibitory activity of several 9-substituted paullone derivatives:
| Compound | 9-Substituent | IC50 (µM) for CDK1/cyclin B inhibition |
| Paullone | H | 3.0 |
| Kenpaullone | Br | 0.40 |
| 9-Cyanopaullone | CN | 0.15 |
| Alsterpaullone | NO2 | 0.035 |
| 9-Trifluoromethylpaullone | CF3 | 0.40 |
Data sourced from Schultz et al., 1999. acs.orgnih.gov
This data clearly illustrates that small modifications to the paullone structure can lead to significant gains in potency. nih.gov Conversely, substitutions at other positions on the paullone ring or modifications to the lactam moiety generally led to a decrease in CDK1 inhibition. acs.orgnih.gov These findings highlight the importance of targeted modifications in the optimization of inhibitor potency and selectivity. nih.govnih.gov The development of Alsterpaullone, 2-Cyanoethyl as a potent transcriptional inhibitor of p27Kip1, with an IC50 of 200 nM, further underscores the success of these optimization strategies. core.ac.ukplos.orgcreighton.edunih.gov
Future Research Trajectories and Preclinical Therapeutic Potential
Strategic Development of Highly Selective Kinase Inhibitors for Disease-Specific Targeting
The development of highly selective kinase inhibitors is a cornerstone of modern therapeutic research, aiming to maximize efficacy while minimizing off-target effects. Alsterpaullone (B1665728), 2-Cyanoethyl, a derivative of alsterpaullone, has emerged as a highly potent inhibitor of several key kinases implicated in proliferative and neurodegenerative diseases. Its strategic value lies in its picomolar to nanomolar inhibitory concentrations against critical cellular regulators.
Research has demonstrated that Alsterpaullone, 2-Cyanoethyl is a formidable ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/cyclin B and Glycogen (B147801) Synthase Kinase-3β (GSK-3β) merckmillipore.com. The compound exhibits exceptional potency, with reported IC50 values of 230 pM for CDK1/cyclin B and 800 pM for GSK-3β merckmillipore.com. This high potency suggests that even at very low concentrations, the compound can effectively block the activity of these kinases, which are often hyperactivated in various cancers and in neurodegenerative conditions like Alzheimer's disease.
The selectivity profile of Alsterpaullone, 2-Cyanoethyl is a key area of ongoing research. While it is exceptionally potent against CDK1/cyclin B, it shows a significant, approximately 130-fold, greater selectivity for this complex over CDK5/p25, another important kinase in neuronal processes merckmillipore.com. This level of selectivity is crucial for developing targeted therapies. For instance, in the context of cancer, specifically Group 3 medulloblastoma, which is often characterized by the amplification of the MYC oncogene, the inhibitory action of paullones like alsterpaullone is of significant interest nih.govnih.govresearchgate.net. Studies have shown that treatment with alsterpaullone leads to the downregulation of MYC and other cell cycle-related genes, highlighting its potential for targeted therapy in this aggressive pediatric brain tumor nih.govresearchgate.net. The development of derivatives like Alsterpaullone, 2-Cyanoethyl with enhanced potency and selectivity could therefore represent a strategic advancement in treating such specific and challenging cancer subtypes.
| Kinase Target | IC50 Value | Selectivity Notes |
|---|---|---|
| CDK1/cyclin B | 230 pM | ~130-fold greater selectivity over CDK5/p25 |
| GSK-3β | 800 pM | Potent inhibitor implicated in neurodegenerative diseases |
| CDK5/p25 | 30 nM | Significantly lower potency compared to CDK1/cyclin B |
| CDK2/A | ~31.6 nM (pIC50 ~7.5) | - |
| CDK4/D1 | ~100 nM (pIC50 ~7.0) | - |
Advancements in Targeted Therapeutic Agent Design
The efficacy of potent molecules like Alsterpaullone, 2-Cyanoethyl in a clinical setting is contingent not only on their intrinsic activity but also on their ability to reach the target tissue in sufficient concentrations without causing systemic toxicity. Modern therapeutic agent design increasingly focuses on sophisticated drug delivery systems to achieve this. While specific research on advanced delivery formulations for Alsterpaullone, 2-Cyanoethyl is not extensively documented in the reviewed literature, the principles of targeted delivery are highly relevant to its future development.
Strategies such as encapsulation within nanoparticles or liposomes are being explored to improve the pharmacokinetic properties of various therapeutic agents nih.govmdpi.comecancer.org. These delivery systems can be engineered to enhance solubility, improve stability in circulation, and facilitate passive or active targeting to tumor sites through the enhanced permeability and retention (EPR) effect or by conjugation with targeting ligands mdpi.comecancer.org. For a compound like Alsterpaullone, 2-Cyanoethyl, which has demonstrated potent anti-cancer activity in vitro, such delivery systems could be transformative. For example, polymeric nanoparticles can be designed for controlled, sustained release, which could maintain therapeutic drug levels over an extended period, potentially reducing the frequency of administration and improving patient compliance ecancer.org.
Furthermore, the surface of these nanocarriers can be modified with molecules that specifically bind to receptors overexpressed on cancer cells, thereby increasing the concentration of the drug at the tumor site and reducing exposure to healthy tissues ecancer.org. Given the potent, multi-kinase inhibitory nature of Alsterpaullone, 2-Cyanoethyl, targeted delivery would be particularly advantageous in minimizing potential off-target effects that could arise from systemic administration. Future research into liposomal or nanoparticle formulations of Alsterpaullone, 2-Cyanoethyl could therefore be a critical step in translating its preclinical promise into a viable therapeutic agent.
Exploration of Novel Preclinical Applications Beyond Current Paradigms
Recent research has unveiled novel preclinical applications for Alsterpaullone, 2-Cyanoethyl that extend beyond its initial characterization as a CDK inhibitor for cancer therapy. A particularly promising new avenue is in the field of regenerative medicine. This potential stems from its identification as a potent transcriptional inhibitor of p27Kip1, a cell cycle inhibitor plos.orgcreighton.edunih.govcore.ac.uk. The loss of p27Kip1 has been linked to regenerative phenotypes in various tissues, including the inner ear plos.org.
A high-throughput screening study identified Alsterpaullone, 2-Cyanoethyl as a potent inhibitor of p27Kip1 transcription, with an IC50 of 200 nM plos.orgcreighton.edu. The mechanism of this inhibition involves preventing the binding of the transcription factor FoxO3a to the p27Kip1 promoter plos.orgcreighton.edu. This discovery has direct implications for conditions such as sensorineural hearing loss, which is often caused by the irreversible loss of sensory hair cells in the cochlea. Preclinical studies have shown that Alsterpaullone, 2-Cyanoethyl can reduce p27Kip1 mRNA levels in cochlear explants plos.org. More recent research has demonstrated that a combination of Alsterpaullone, 2-Cyanoethyl and another compound can induce the regeneration of immature hair cells from supporting cells in the cochlea of adult mice creighton.edu. This represents a significant step towards developing drug-induced therapies for hearing loss.
In addition to tissue regeneration, the potent inhibition of GSK-3β by Alsterpaullone, 2-Cyanoethyl reinforces its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease. GSK-3β is a key kinase involved in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease that leads to the formation of neurofibrillary tangles nih.govsci-hub.seresearchgate.netstressmarq.com. By inhibiting GSK-3β, Alsterpaullone, 2-Cyanoethyl could potentially reduce tau phosphorylation, thereby preventing or slowing the progression of neurodegeneration. This dual activity against both cancer-related and neurodegenerative pathways underscores the broad therapeutic potential of this compound.
| Novel Preclinical Application | Mechanism of Action | Therapeutic Potential |
|---|---|---|
| Tissue Regeneration (e.g., Cochlear Hair Cells) | Transcriptional inhibition of p27Kip1 by preventing FoxO3a binding to the promoter | Treatment of sensorineural hearing loss |
| Neurodegenerative Diseases (e.g., Alzheimer's) | Inhibition of GSK-3β, a key kinase in tau hyperphosphorylation | Slowing the progression of neurofibrillary tangle formation |
| Cancer Therapy | Induction of apoptosis via caspase activation and mitochondrial perturbation | Treatment of various cancers, including those with MYC amplification |
Resolution of Apparent Contradictions in Mechanistic Research
The mechanistic understanding of Alsterpaullone, 2-Cyanoethyl has evolved, leading to a more nuanced view that resolves what might appear as contradictions in its cellular effects. Initially, the antiproliferative effects of paullones were primarily attributed to their well-established role as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle progression nih.govnih.gov. Indeed, Alsterpaullone, 2-Cyanoethyl is a potent inhibitor of CDK1, and this action can explain its ability to induce cell cycle arrest merckmillipore.comnih.gov.
However, subsequent research has revealed that its potent biological activities cannot be solely explained by CDK inhibition. A key finding was the discovery that Alsterpaullone, 2-Cyanoethyl is a powerful transcriptional inhibitor of the cell cycle inhibitor p27Kip1 plos.orgcreighton.eduuni.lu. This action is not a direct consequence of CDK inhibition but occurs through a distinct mechanism: the prevention of FoxO3a transcription factor binding to the p27Kip1 promoter plos.orgcreighton.eduuni.lu. This finding is significant because it provides a different mechanistic basis for some of the compound's effects. For example, in the context of promoting tissue regeneration, inhibiting the transcription of a cell cycle inhibitor like p27Kip1 is a more direct and logical mechanism than simply inhibiting CDKs, which would be expected to halt cell proliferation.
Therefore, there is no true contradiction, but rather a deeper understanding of the compound's polypharmacology. The effects of Alsterpaullone, 2-Cyanoethyl are context-dependent. In rapidly dividing cancer cells, its potent CDK inhibition is likely a primary driver of its anti-tumor activity, leading to cell cycle arrest and apoptosis nih.gov. In contrast, in post-mitotic tissues being targeted for regeneration, its ability to suppress p27Kip1 transcription may be the more dominant and therapeutically relevant mechanism. Further research has also elucidated that the induction of apoptosis by alsterpaullone involves the perturbation of the mitochondrial membrane potential and the activation of caspase-9, which can be independent of its cell cycle effects nih.gov. This multifaceted activity, targeting distinct but interconnected pathways, highlights the importance of a comprehensive mechanistic understanding for the strategic development of this promising therapeutic agent.
Q & A
Q. How does Alsterpaullone, 2-Cyanoethyl induce apoptosis in leukemia cell lines?
- It activates caspase-9 via CDK1/cyclin B inhibition, disrupting cell cycle progression (G2/M arrest) and downregulating anti-apoptotic proteins like cyclin A and cdk2 in leukemia models (e.g., MOLM-14). Apoptosis rates exceeding 99% were observed in fluorescence-based co-culture systems .
Advanced Research Questions
Q. How can researchers optimize Alsterpaullone, 2-Cyanoethyl concentrations in tumor microenvironment co-culture systems to balance efficacy and off-target effects?
- In co-culture models (e.g., eGFP-MOLM-14/mCh-HS5 stromal cells), dose titration (0.1–10 µM) combined with flow cytometry for apoptosis (% eGFP<sup>+</sup> cells) and proliferation inhibition (% mCh<sup>+</sup> cells) is essential. Evidence shows 99.7% apoptosis in leukemia cells but only 55% stromal inhibition at 5 µM, suggesting a therapeutic window . Include controls like Akt inhibitors to differentiate pathway-specific effects .
Q. What strategies resolve contradictions in Alsterpaullone, 2-Cyanoethyl's efficacy across cell lines (e.g., high apoptosis in leukemia vs. low proliferation inhibition in stroma)?
- Mechanistic studies using phospho-proteomics or RNA-seq can identify differential kinase dependencies. For example, in HIV-1-infected cells, Alsterpaullone, 2-Cyanoethyl suppresses cdk2/cyclin A activity at 0.5 µM, while uninfected cells require higher doses (>5 µM), implicating viral modulation of kinase complexes . Co-treatment with pathway-specific inhibitors (e.g., Wnt/β-catenin antagonists) may clarify crosstalk .
Q. How to design a structure-activity relationship (SAR) study to improve Alsterpaullone, 2-Cyanoethyl's specificity for CDK5/p25 over CDK2/cyclin E?
- Focus on Fischer indole synthesis to modify the paullone scaffold at positions 2 and 8. Computational docking (e.g., CDK1/cyclin B homology models) guided 2-cyanoethyl substitution, which enhanced ATP-binding site interactions . Test derivatives in kinase panels (≥10 kinases) to quantify selectivity shifts. For example, 9-nitro substitution (alsterpaullone) increases CDK1/cyclin B inhibition 10-fold compared to CDK2/cyclin E .
Q. What methods validate Alsterpaullone, 2-Cyanoethyl's transcriptional inhibition of p27Kip1 in vivo?
- Use chromatin immunoprecipitation (ChIP) to confirm reduced FoxO3a binding to the p27Kip1 promoter in treated cells . In murine cochlear tissues, quantify p27Kip1 mRNA via qRT-PCR post-treatment (e.g., 10 mg/kg IP injections). Combine with luciferase reporter assays in transgenic models to assess tissue-specific effects .
Q. How to analyze crosstalk between GSK-3β inhibition and Wnt/β-catenin signaling in Alsterpaullone, 2-Cyanoethyl-treated models?
- Treat organisms (e.g., hydra) with 5 µM Alsterpaullone, 2-Cyanoethyl and perform RT-PCR for Wnt3a, VEGF, and FGF transcripts. Observe ectopic tentacle formation (Wnt activation) and downregulation of VEGF/FGF after 24–48 hours . Co-treatment with Wnt inhibitors (e.g., XAV939) can isolate pathway-specific effects.
Data Contradiction Analysis
Q. Why does Alsterpaullone, 2-Cyanoethyl show variable IC50 values for CDK2/cyclin A (15 nM vs. 200 nM) across studies?
- Discrepancies arise from assay conditions. In purified kinase assays, IC50 is 15 nM, while cellular contexts (e.g., cyclin E vs. cyclin A binding) reduce potency due to competing ATP pools . Validate using IP-kinase assays from lysates of synchronized cells (G1/S vs. S phase) to control for cyclin partners.
Q. How to address conflicting reports on Alsterpaullone, 2-Cyanoethyl's role in neurodegenerative vs. oncological models?
- Context-dependent effects stem from differential kinase expression. In neuroblastoma, GSK-3β inhibition dominates, promoting tau phosphorylation. In leukemia, CDK1/cyclin B blockade triggers apoptosis. Use tissue-specific kinase activity profiling and CRISPR knockouts (e.g., CDK1 vs. GSK-3β) to dissect mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
